1-Cyano-8-(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C₁₂H₇F₂NO and a molecular weight of 219.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluoromethoxy group (-OCF₂H) attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyano-8-(difluoromethoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have suitable functional groups for further modification.
Reaction Conditions:
Difluoromethoxylation: The difluoromethoxy group is introduced through a reaction with difluoromethyl ether (CF₂H₂O) under specific conditions, often involving a catalyst to facilitate the reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Cyano-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Wissenschaftliche Forschungsanwendungen
1-Cyano-8-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism by which 1-Cyano-8-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-8-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Cyanonaphthalene: This compound lacks the difluoromethoxy group, making it less lipophilic and potentially less stable in biological systems.
8-Difluoromethoxy-1-naphthaldehyde: This compound has an aldehyde group instead of a cyano group, leading to different reactivity and applications.
1-Cyano-8-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and physical properties.
The unique combination of the cyano and difluoromethoxy groups in this compound makes it particularly valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H7F2NO |
---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
8-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12H |
InChI-Schlüssel |
CIQSKKJUQUFMAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.